molecular formula C10H10KNO2 B2597449 Potassium;1-methyl-2,3-dihydroindole-3-carboxylate CAS No. 2402830-98-0

Potassium;1-methyl-2,3-dihydroindole-3-carboxylate

Cat. No.: B2597449
CAS No.: 2402830-98-0
M. Wt: 215.293
InChI Key: KRZBYINWRGMGJD-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2,3-dihydroindole-3-carboxylate typically involves the reduction of corresponding indole derivatives. One common method includes the reduction of polyfunctional 2-oxindoles using various boron hydrides . Another approach involves the chemoselective reduction of nitrile groups in the presence of amides .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic hydrogenation, reduction reactions, and other organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2,3-dihydroindole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include boron hydrides for reduction, sodium nitrite and potassium iodide for iodination, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of 2-oxindoles can yield 2,3-dihydroindole derivatives, while oxidation can produce more complex indole structures .

Scientific Research Applications

1-methyl-2,3-dihydroindole-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-2,3-dihydroindole-3-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, gene expression, and metabolic pathways . The specific molecular targets and pathways depend on the structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2,3-dihydroindole-3-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to undergo chemoselective reductions and substitutions makes it a valuable compound for synthetic and medicinal chemistry .

Properties

IUPAC Name

potassium;1-methyl-2,3-dihydroindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.K/c1-11-6-8(10(12)13)7-4-2-3-5-9(7)11;/h2-5,8H,6H2,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZBYINWRGMGJD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC=CC=C21)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10KNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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